1-(2-Methoxyphenethyl)piperazine

Description

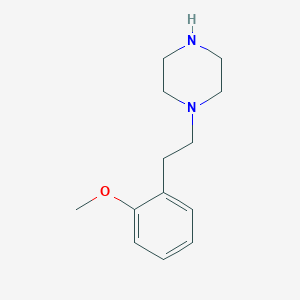

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2-methoxyphenyl)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYVCLYJLPIIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610879 | |

| Record name | 1-[2-(2-Methoxyphenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-54-0 | |

| Record name | 1-[2-(2-Methoxyphenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Research and Molecular Interactions of 1 2 Methoxyphenethyl Piperazine

Receptor Binding and Ligand Activity Studies

The pharmacological profile of 1-(2-Methoxyphenethyl)piperazine is characterized by its engagement with multiple receptor systems, including serotonin (B10506), dopamine (B1211576), sigma, adenosine (B11128), and histamine (B1213489) receptors, as well as the vesicular monoamine transporter-2. The following subsections detail the research findings related to these interactions.

This compound and its derivatives have demonstrated significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. The arylpiperazine moiety is a well-established pharmacophore for 5-HT1A receptor ligands. semanticscholar.orgmdpi.com Research has shown that incorporating a 1-(2-methoxyphenyl)piperazine (B120316) structure is a key strategy in developing potent 5-HT1A receptor ligands. semanticscholar.orgmdpi.commedchemexpress.comnih.govnih.gov

Derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized and evaluated for their binding affinities. For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-dimethyl analog exhibited high selectivity and affinity for the 5-HT1A receptor, with Ki values of 1.2 nM and 21.3 nM, respectively. semanticscholar.orgmdpi.com These findings underscore the potential of the (2-methoxyphenyl)piperazine motif in designing potent 5-HT1A ligands. mdpi.com

Furthermore, studies on related structures have highlighted the importance of the piperazine (B1678402) scaffold in achieving high affinity. For example, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a high-affinity 5-HT1A antagonist with a Ki of 0.6 nM. nih.govconsensus.app Modifications to this parent compound have led to the development of analogs with improved selectivity. nih.govconsensus.app

In addition to the 5-HT1A receptor, the 1-(2-methoxyphenyl)piperazine scaffold has been explored for its interaction with the 5-HT7 receptor. medchemexpress.comnih.gov While some derivatives show affinity for both 5-HT1A and 5-HT7 receptors, efforts have been made to enhance selectivity for the 5-HT7 receptor. nih.govnih.gov For example, 1-[2-(4-Methoxyphenyl)phenyl]piperazine was identified as a potent 5-HT7 receptor antagonist with a Ki of 2.6 nM and a much lower affinity for the 5-HT1A receptor (Ki = 476 nM). nih.gov

Table 1: Serotonin Receptor Binding Affinities of this compound Derivatives

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM semanticscholar.orgmdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 nM semanticscholar.orgmdpi.com |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 nM nih.govconsensus.app |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 nM nih.gov |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT1A | 476 nM nih.gov |

The 1-(2-methoxyphenyl)piperazine moiety is also a recognized structural element in ligands targeting dopamine receptors, particularly the D2 subtype. nih.govnih.govgoogle.com Research has focused on developing derivatives with high affinity and selectivity for dopamine D3 receptors over D2 receptors. nih.gov By modifying the spacer and aryl components of N-alkylated 1-(2-methoxyphenyl)piperazines, researchers have achieved significant improvements in affinity and selectivity. nih.gov

One notable derivative, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, displayed a promising pharmacological profile with a Ki of 0.5 nM for the human D3 receptor and a Ki of 76.4 nM for the human D2L receptor, resulting in a 153-fold selectivity for the D3 receptor. nih.gov This highlights the tunability of the 1-(2-methoxyphenyl)piperazine scaffold for achieving desired dopamine receptor subtype selectivity.

Table 2: Dopamine Receptor Binding Affinities of a 1-(2-Methoxyphenyl)piperazine Derivative

| Compound | Receptor | Binding Affinity (Ki) | Selectivity Ratio (D2/D3) |

|---|---|---|---|

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD3 | 0.5 nM nih.gov | 153 nih.gov |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD2L | 76.4 nM nih.gov |

The this compound scaffold has been investigated for its interaction with sigma receptors (σ1 and σ2). nih.govnih.govnih.govnih.govnih.govmdpi.comdoaj.orgmdpi.comfrontiersin.org These receptors are implicated in a variety of cellular functions and are targets for therapeutic development. nih.govmdpi.comfrontiersin.org

Studies on N-phenylpropyl-N'-substituted piperazines, which share structural similarities, have shown binding to sigma receptors. nih.gov For example, compounds like SA-4503 (N-phenylpropyl-N'-(3,4-dimethoxyphenethyl)piperazine) and YZ-185 (N-phenylpropyl-N'-(3-methoxyphenethyl)piperazine) bind to sigma receptors and have been shown to modulate the behavioral effects of cocaine. nih.gov Another analog, YZ-067 (N-phenylpropyl-N'-(4-methoxyphenethyl)piperazine), also binds to sigma receptors. nih.gov

Research into a series of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) analogs revealed that both basic nitrogen atoms of the piperazine ring are important for high sigma-2 receptor affinity. nih.gov One compound in this series, a small N-cyclohexylpiperazine, displayed the highest sigma-2 affinity with a Ki of 4.70 nM, although the selectivity over the sigma-1 receptor was generally low. nih.gov In contrast, an amide derivative emerged as a high-affinity and highly selective sigma-1 ligand (Ki = 0.11 nM, 1627-fold selective). nih.gov This demonstrates that modifications to the piperazine core can significantly influence both affinity and selectivity for sigma receptor subtypes.

Table 3: Sigma Receptor Binding Affinities of Piperazine Derivatives

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (σ1/σ2) |

|---|---|---|---|

| Amide derivative of PB28 | σ1 | 0.11 nM nih.gov | 1627-fold nih.gov |

| Small N-cyclohexylpiperazine derivative of PB28 | σ2 | 4.70 nM nih.gov | Low |

The vesicular monoamine transporter-2 (VMAT2) is responsible for packaging monoamine neurotransmitters into synaptic vesicles. nih.govelifesciences.orgdrugs.comnih.govgoogle.com Inhibition of VMAT2 leads to a depletion of these neurotransmitters and is a therapeutic strategy for certain movement disorders. drugs.comnih.gov While direct studies on this compound's effect on VMAT2 are not extensively detailed in the provided results, the structural class of piperazine derivatives has been explored in the context of VMAT2 inhibition.

Research has identified various compounds that inhibit VMAT2, including the classical inhibitors reserpine (B192253) and tetrabenazine. nih.govelifesciences.orgnih.gov More recent studies have identified other molecules, such as certain β2-adrenergic agonists and the atypical antipsychotic ziprasidone, as VMAT2 inhibitors. nih.gov The development of potent and selective VMAT2 inhibitors, like GZ-793A (a lobelane (B1250731) analog), highlights the ongoing interest in targeting this transporter. nih.gov GZ-793A is a potent competitive inhibitor of dopamine uptake at VMAT2 with a Ki value of 29 nM. nih.gov The general structure-activity relationships for VMAT2 inhibitors often involve complex polycyclic structures, which differ from the simpler this compound scaffold.

Adenosine receptors, including the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that mediate the diverse effects of adenosine. nih.govmdpi.commedchemexpress.commerckmillipore.comnih.gov Antagonists of these receptors are being investigated for various therapeutic applications. mdpi.comnih.gov

While there is no specific data in the search results detailing the direct antagonist activity of this compound at adenosine receptors, the broader class of piperazine-containing compounds has been studied in this context. The development of selective antagonists for different adenosine receptor subtypes is an active area of research. For example, istradefylline (B1672650) is a selective adenosine A2A receptor antagonist. mdpi.comnih.gov Other compounds have been developed as dual A2A/A1 receptor antagonists. mdpi.com The chemical scaffolds of these known adenosine receptor antagonists are generally distinct from this compound, often featuring purine, pyrimidine, or related heterocyclic core structures. mdpi.commerckmillipore.com

Some piperazine derivatives have been investigated for their affinity at histamine receptors. nih.govbindingdb.org For instance, research on dual-target ligands has shown that replacing a piperidine (B6355638) ring with a piperazine ring can significantly impact affinity for the histamine H3 receptor and sigma-1 receptor. nih.gov In one study comparing two closely related compounds, the piperazine-containing compound had a much lower affinity for the sigma-1 receptor (Ki = 1531 nM) compared to its piperidine counterpart (Ki = 3.64 nM), while maintaining a high affinity for the histamine H3 receptor (Ki = 3.17 nM). nih.gov This suggests that while the piperazine moiety can be a component of histamine H3 receptor ligands, its presence can be detrimental to affinity at other targets like the sigma-1 receptor in certain structural contexts.

Table 4: Histamine H3 and Sigma-1 Receptor Binding Affinities of a Piperazine Derivative

| Compound Feature | Receptor | Binding Affinity (Ki) |

|---|---|---|

| Piperazine-containing | hH3R | 3.17 nM nih.gov |

| Piperazine-containing | σ1R | 1531 nM nih.gov |

Enzymatic Inhibition Profiles of Piperazine Derivatives

The interaction of piperazine derivatives with various enzymes is a key area of pharmacological research. These interactions can lead to the inhibition of enzymatic pathways implicated in a range of diseases.

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target in the development of therapies for Alzheimer's disease. nih.govnih.gov This aspartyl protease is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) peptides that accumulate as plaques in the brains of Alzheimer's patients. nih.govdomainex.co.uk The inhibition of BACE1 is therefore a promising strategy to reduce Aβ production and potentially modify the course of the disease. nih.govnih.gov

The piperazine nucleus is a scaffold that has been explored in the design of BACE1 inhibitors. domainex.co.uk However, the development of BACE1 inhibitors has faced significant challenges. While several candidates have entered clinical trials, many have been discontinued (B1498344) due to issues with toxicity or a lack of efficacy, sometimes causing cognitive worsening. nih.govdomainex.co.uk These setbacks have raised questions about the suitability of BACE1 as a drug target and the need for highly selective inhibitors that can differentiate between BACE1 and its homolog BACE2 to minimize side effects. domainex.co.ukmdpi.com Future research may focus on intermittent dosing strategies or use in patients who have previously undergone Aβ immunotherapy to maintain low plaque levels. domainex.co.uk

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.govfrontiersin.org This enzymatic action is crucial for the survival of certain pathogens, such as Helicobacter pylori, which uses urease to neutralize the acidic environment of the stomach, leading to conditions like gastric ulcers and potentially cancer. nih.govfrontiersin.org Consequently, the inhibition of urease is an important therapeutic strategy. mdpi.com

Piperazine derivatives have demonstrated notable potential as urease inhibitors. frontiersin.org Studies on various substituted piperazine compounds have shown good to excellent inhibitory activity. For instance, certain pyridylpiperazine derivatives have exhibited IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. frontiersin.org The nature of the substituents on the piperazine ring plays a critical role in determining the inhibitory potency. frontiersin.orgmdpi.com

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Derivative 5b (a pyridylpiperazine) | 2.0 ± 0.73 | frontiersin.org |

| Derivative 7e (a pyridylpiperazine) | 2.24 ± 1.63 | frontiersin.org |

| Precursor Piperazine Compound 3 | 3.90 ± 1.91 | frontiersin.org |

| Thiourea (Standard) | 21.15 ± 0.32 | nih.gov |

Research into the inhibitory effects of piperazine derivatives extends to other enzymes, such as tyrosinase. Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin and hair. nih.govnih.gov Its inhibition is a critical strategy for managing skin hyperpigmentation disorders and is of great interest in the cosmetics industry. nih.gov

The piperazine ring has been identified as a valuable scaffold for developing tyrosinase inhibitors, providing a balance of rigidity and flexibility that allows for effective orientation within the enzyme's active site. nih.gov The presence of specific substituents, such as electron-releasing methoxy (B1213986) groups (as found in this compound), has been noted to improve inhibitory activity. nih.gov For example, various N-substituted piperazine derivatives have shown potent inhibition of tyrosinase. nih.gov

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| 1-(4-fluorobenzyl)piperazine derivative | 0.48 - 14.66 | nih.gov |

| 4-nitrophenylpiperazine derivative (4l) | 72.55 | nih.gov |

Information regarding the specific inhibitory activity of this compound against alpha-amylase is not extensively covered in the researched literature.

Neuropharmacological Pathways and Modulatory Effects

Piperazine derivatives are well-known for their significant effects on the central nervous system, largely due to their interaction with neurotransmitter systems.

Furthermore, piperazine derivatives interact with key transport systems involved in neurotransmission. One such target is the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging cytoplasmic monoamines like dopamine into synaptic vesicles for storage and subsequent release. researchgate.net The interaction of piperazine compounds with VMAT2 suggests a mechanism by which they can modulate the amount of neurotransmitter available for synaptic release, thereby influencing neuronal communication. researchgate.net

The modulation of monoamine systems by piperazine derivatives also implicates them in neuroprotective strategies. Protecting dopaminergic neurons from degeneration is a key goal in research for diseases like Parkinson's. Experimental models often use neurotoxins like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) to induce degeneration of the dopaminergic nigrostriatal pathway, providing a platform to test potential neuroprotective agents. nih.gov

The interaction of piperazine derivatives with VMAT2 is particularly relevant to neuroprotection. researchgate.net By enhancing the sequestration of cytoplasmic dopamine into vesicles, VMAT2-interacting compounds can prevent the oxidation of dopamine in the cytoplasm, a process that can generate reactive oxygen species and contribute to neuronal damage. researchgate.net Therefore, compounds that modulate VMAT2 function may offer a protective effect against dopaminergic neurotoxicity. researchgate.net Research on novel piperazine-based drugs has shown that they can reduce both amyloid and Tau pathologies in animal models of Alzheimer's disease, preserving memory and preventing major brain lesions, which further supports the neuroprotective potential of this class of compounds. nih.gov

Interactions with Central Nervous System Targets

The central nervous system (CNS) presents a complex network of potential molecular targets for pharmacologically active compounds. Research into the interactions of this compound and its structural analogs has revealed significant engagement with several key neurotransmitter systems, primarily the serotonergic, adrenergic, and to a lesser extent, the dopaminergic systems. The 1-(2-methoxyphenyl)piperazine moiety is recognized as a critical pharmacophore that confers affinity for these receptors.

Serotonin Receptors

The most extensively studied interactions of compounds containing the 1-(2-methoxyphenyl)piperazine scaffold are with serotonin (5-HT) receptors. This chemical class has shown a particular prominence as ligands for the 5-HT1A receptor. For instance, the archetypal compound NAN-190, which is 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, demonstrates a high affinity for the 5-HT1A receptor, acting as a potent antagonist with a Ki value of 0.6 nM. This high affinity is a recurring characteristic among many of its derivatives.

Further studies on various analogs have consistently highlighted the role of the 1-(2-methoxyphenyl)piperazine group in maintaining high 5-HT1A receptor affinity. Modifications to other parts of the molecule have been explored to enhance this affinity and to modulate activity at other serotonin receptor subtypes, such as the 5-HT2A receptor. Some derivatives have been investigated as multi-target ligands, aiming for a combined effect at both 5-HT1A and 5-HT2A receptors, a strategy considered potentially beneficial in the development of new antipsychotic medications.

Adrenergic Receptors

A significant interaction has also been observed with adrenergic receptors, particularly the α1-adrenergic receptor. The aforementioned compound, NAN-190, exhibits a high affinity for the α1-adrenergic receptor, with a Ki value of 0.8 nM, nearly equipotent to its affinity for the 5-HT1A receptor. This dual affinity is a common feature of this structural class.

Research efforts have been directed towards developing derivatives with improved selectivity for the 5-HT1A receptor over α1-adrenergic receptors. By modifying the substituents on the piperazine ring, researchers have successfully created analogs with retained or even enhanced 5-HT1A affinity while significantly reducing their interaction with α1-adrenergic sites. For example, certain derivatives with bulky cycloalkyl amide groups have shown a 160-fold selectivity for 5-HT1A receptors over α1-adrenergic receptors. Another related compound, 1-(2-pyrimidinyl)-piperazine, a metabolite of several anxiolytic and antidepressant drugs, functions as an antagonist at α2-adrenergic receptors.

Dopamine Receptors

The interaction of 1-(2-methoxyphenyl)piperazine derivatives with dopamine receptors has also been a subject of investigation, particularly concerning the D2 receptor, a key target for antipsychotic drugs. Generally, the affinity of this class of compounds for D2 receptors is lower compared to their affinity for 5-HT1A and α1-adrenergic receptors. However, their potential as multi-target ligands often includes the D2 receptor.

Studies have explored how structural modifications can modulate the affinity for D2 receptors alongside 5-HT1A and 5-HT2A receptors. The aim is often to achieve a specific receptor profile, for instance, a higher affinity for 5-HT2A over D2 receptors, which is a characteristic of some atypical antipsychotics. The related compound, 1-(2-pyrimidinyl)-piperazine, has been shown to have negligible affinity for D2, D3, and D4 dopamine receptors.

Other CNS Targets

The broader class of piperazine derivatives has been explored for its potential to interact with other CNS targets. These include histamine H3 receptors and sigma receptors (σ1 and σ2). The piperazine core is a versatile scaffold that allows for the development of ligands with a wide range of pharmacological profiles. For example, the structurally related compound N-phenylpropyl-N'-(4-methoxyphenethyl)piperazine has been shown to bind to sigma receptors, suggesting that this compound may also exhibit affinity for this receptor class.

Receptor Binding Affinity of Selected 1-(2-Methoxyphenyl)piperazine Derivatives

To illustrate the interaction of the 1-(2-methoxyphenyl)piperazine scaffold with CNS targets, the following table presents binding affinity data (Ki values in nM) for representative derivatives. It is important to note that this data is for related compounds and not for this compound itself.

| Compound Name | 5-HT1A (Ki, nM) | α1-Adrenergic (Ki, nM) | D2 (Ki, nM) |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.6 | 0.8 | - |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | 64 | - |

| 1-(2-Pyrimidinyl)piperazine | 414 | - | >10,000 |

Data sourced from studies on derivatives to illustrate the general pharmacological profile of the 1-(2-methoxyphenyl)piperazine class.

Structure Activity Relationship Sar Elucidation for Piperazine Derivatives

Impact of Methoxy (B1213986) and Phenyl Groups on Receptor Binding and Lipophilicity

The arylpiperazine moiety is a cornerstone for many neurologically active agents, with the nature and position of substituents on the phenyl ring significantly dictating receptor affinity and selectivity. The methoxy group (-OCH₃) and the phenyl group of 1-(2-methoxyphenethyl)piperazine are critical determinants of its interaction with various receptors.

The 2-methoxyphenyl group is a common feature in ligands targeting serotonergic and dopaminergic receptors. Arylpiperazines typically interact with 5-HT₁ₐ receptors through two key interactions: an ionic bond between the protonated piperazine (B1678402) nitrogen and an aspartate residue (Asp3.32), and a CH/π interaction between the aromatic ring and a phenylalanine residue (Phe6.52). researchgate.net The presence of the methoxy group at the ortho position, as in 1-(2-methoxyphenyl)piperazine (B120316) derivatives, is particularly important for high affinity at 5-HT₁ₐ receptors. nih.gov For instance, studies on a series of N-substituted (2-methoxyphenyl)piperazines revealed that these compounds strongly bind to 5-HT₁ₐ receptors, with Ki values ranging from 0.12 to 0.63 nM. nih.gov

The electronic properties of the substituent on the phenyl ring also play a role. The design of 1-[2-(4-Methoxyphenyl)phenyl]piperazine, for example, resulted in a compound with 5-HT₇ agonist properties. ijrrjournal.com The interplay between the lipophilic character and the electronic distribution governed by these groups is a key factor in modulating receptor binding.

Influence of Piperazine Ring Substitutions on Biological Efficacy

The piperazine ring itself is a highly versatile scaffold, and substitutions on its nitrogen atoms are a primary strategy for tuning pharmacological activity. nih.govnih.gov The nature of the substituent at the N4 position of the piperazine ring profoundly influences biological efficacy.

Research has shown that replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) can lead to a significant decrease in activity, highlighting the importance of the piperazine core. nih.gov In the development of soluble epoxide hydrolase (sEH) inhibitors, it was found that when the substituent on the piperazine ring was a hydrophobic group, such as a benzyl (B1604629) group, the resulting compound retained potent inhibitory activity. nih.gov

The length and nature of the linker connecting the piperazine ring to another pharmacophoric element are also critical. In one study on (2-methoxyphenyl)piperazine derivatives, a four-carbon alkyl chain connecting the piperazine to a terminal amide fragment was found to be optimal for 5-HT₁ₐ receptor affinity. nih.gov Similarly, studies on histamine (B1213489) H₃ and sigma-1 (σ₁) receptor ligands showed that the length of the alkyl chain could influence affinity, although this effect was sometimes dependent on the specific receptor subtype. nih.gov For instance, extending the linker length decreased the H₃R affinity for some analogues. nih.govacs.org

Furthermore, the introduction of different substituents can direct the compound's activity towards various targets. For example, attaching halogen atoms to a benzene (B151609) ring substituent on the piperazine moiety was found to have a significant impact on anti-tumor activity. nih.gov The substitution pattern determines not only the potency but also the selectivity of the compound across different receptor families.

| Base Scaffold | Substitution on Piperazine Ring | Target/Activity | Observation | Reference(s) |

| Celastrol Derivative | Piperazine vs. Aniline (B41778), Piperidine (B6355638), Morpholine | Hsp90–Cdc37 disruption | Piperazine derivatives showed better activity than aniline, piperidine, or morpholine analogues. | nih.gov |

| Chalcone Hybrid | Halogen atoms on benzene ring substituent | Anti-tumor activity | Fluorine atom substitution on the benzene ring showed the best activity. | nih.gov |

| Adamantyl Urea (B33335) | 5-benzyl group on piperazine ring | sEH Inhibition | Retained potent inhibition (IC₅₀ = 1.37 µM) and good water solubility. | nih.gov |

| Adamantyl Urea | 5-propanol group on piperazine ring | sEH Inhibition | Remarkably reduced inhibitory activity (IC₅₀ = 100 µM), but highest water solubility. | nih.gov |

| H₃R Ligand | Replacement of piperazine with piperidine | H₃/σ₁ Receptor Affinity | Did not significantly affect H₃R affinity but was a key element for high σ₁R affinity. | nih.gov, acs.org |

| (2-Methoxyphenyl)piperazine | Cycloalkyl amide vs. Heteroaryl amide | 5-HT₁ₐ Receptor Affinity | Replacement of the heteroaryl moiety by a cycloalkyl group led to compounds with enhanced affinity. | nih.gov |

Rational Design Principles for Modulating Receptor Affinity and Selectivity

Rational drug design involves the deliberate creation of new molecules with a specific biological action, based on an understanding of the molecule's three-dimensional structure and its interaction with a biological target. nih.gov For piperazine derivatives, this approach has been successfully used to develop ligands with high affinity and selectivity for various receptors.

A key principle is the modification of the arylpiperazine pharmacophore to optimize interactions with the target receptor while minimizing off-target effects. For example, new (2-methoxyphenyl)piperazine derivatives were designed to achieve high affinity for 5-HT₁ₐ receptors while reducing antagonist activity at α₁-adrenergic receptors, a common source of side effects for this class of compounds. nih.gov This was achieved by exploring different amide-containing side chains, finding that cycloalkyl amides enhanced affinity for the desired target. nih.gov

Another design strategy involves scaffold hopping and structural modification to improve properties. In the development of sigma-1 (σ₁) receptor ligands, a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines were synthesized and evaluated. nih.gov This work identified key structural features for optimal σ₁ receptor affinity and selectivity over the σ₂ receptor, leading to potent and selective ligands. nih.gov

The concept of multi-target directed ligands (MTDLs) has also been applied, where a single molecule is designed to interact with multiple targets involved in a disease pathway. The piperazine scaffold is well-suited for this, as modifications can be made to incorporate pharmacophores for different receptors. researchgate.net Rational design has also been employed to create piperazine-containing compounds as potential anticancer agents by designing them to act as DNA intercalators, referencing the structure of known drugs like dexrazoxane. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Piperazine Scaffolds

Quantitative structure-activity relationship (QSAR) studies are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov These in silico methods are invaluable in drug discovery for predicting the activity of new compounds and providing insights into the structural requirements for receptor binding. nih.gov

For piperazine derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) have been employed. One such study on piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors, but not hydrophobic factors, were correlated with the antagonistic effect. nih.gov This suggests that the shape and charge distribution of the molecules are the primary drivers of their activity at these targets.

In another study focusing on aryl alkanol piperazine derivatives with antidepressant activities, 2D- and 3D-QSAR models were developed. nih.gov The 2D-QSAR models identified specific molecular descriptors that influence the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. For 5-HT reuptake, descriptors related to atom-type counts, dipole moment, and surface area were important. For NA reuptake, descriptors like the Highest Occupied Molecular Orbital (HOMO) energy and molecular shadow were key. nih.gov These models provide a theoretical foundation for designing new antidepressants by indicating which structural features to modify. nih.gov

QSAR models help to understand the substitutional requirements for favorable drug-receptor interactions and can differentiate between binding sites. nih.gov By combining QSAR with other computational techniques like scaffold hopping and molecular dynamics simulations, researchers can design and screen virtual libraries of compounds to identify those with the highest predicted activity before undertaking their synthesis. nih.gov

Biological Activity Investigations in Non Clinical Models

In Vitro Biological Screening Assays

In vitro assays are fundamental tools for the preliminary screening of a compound's biological activity in a controlled laboratory setting.

The piperazine (B1678402) scaffold is a structural motif present in some compounds investigated for their anti-HIV properties. nih.govgoogle.comnih.gov These derivatives have often been explored as CCR5 receptor antagonists, which can inhibit the entry of the HIV-1 virus into target cells. nih.govnih.govresearchgate.net For instance, research into piperazine-based compounds has led to the discovery of potent inhibitors of HIV-1 replication. nih.govnih.gov

However, a comprehensive review of publicly available scientific literature reveals no specific studies that have evaluated the anti-HIV activity of 1-(2-methoxyphenethyl)piperazine.

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antimycobacterial agents. Piperazine derivatives have been a subject of interest in this area, with various analogues synthesized and tested for their efficacy against mycobacterial strains. nih.govmdpi.com Studies have reported on novel N-arylpiperazines and nitro-containing piperazine compounds that exhibit activity against M. tuberculosis. mdpi.comnih.gov For example, certain nitrofurans containing a piperazine moiety have shown efficacy in murine models of tuberculosis. nih.gov

Despite the investigation of the broader piperazine class, there are no specific data available in the scientific literature regarding the antimycobacterial efficacy of this compound against any specific strains.

The piperazine nucleus is a component of numerous compounds that have been evaluated for their potential as anticancer agents. researchgate.netnih.govnih.govmdpi.com Research has explored the antiproliferative effects of various piperazine derivatives against a range of human cancer cell lines, with some compounds showing notable cytotoxic activity. nih.govnih.gov

A review of the literature indicates that while the general class of piperazine derivatives has been a focus of anticancer research, no specific studies on the antiproliferative effects of this compound on any cancer cell lines have been published.

Compounds with antioxidant properties can mitigate oxidative stress, a factor implicated in various pathological conditions. Some derivatives of piperazine have been assessed for their antioxidant capacity. ptfarm.plresearchgate.netresearchgate.net For example, a study on 1-(phenoxyethyl)-piperazine derivatives suggested that substitutions on the phenoxyethyl moiety could influence their antioxidant properties. ptfarm.pl

There is currently no publicly available research that specifically assesses the antioxidant capacity of this compound.

In Vivo Pharmacological Investigations in Animal Models

In vivo studies in animal models provide critical information about a compound's effects in a whole living organism.

The central nervous system effects of psychoactive compounds are often initially characterized by their impact on the spontaneous locomotor activity of animals. Certain piperazine derivatives, such as 1-(m-chlorophenyl)piperazine (m-CPP), have been shown to modulate locomotor activity in rats, often causing a dose-dependent suppression of movement. nih.gov

Regarding this compound, there is no specific information available from in vivo pharmacological studies detailing its effects on locomotor activity in any animal models.

Studies on Conditioned Place Preference Mechanisms

No studies investigating the effects of this compound on conditioned place preference (CPP) in animal models were found. The CPP paradigm is a standard preclinical behavioral model used to evaluate the rewarding or aversive properties of a substance. This involves pairing a specific environment with the compound and measuring the time the animal spends in that environment afterward. There is no available research to indicate whether this compound induces a conditioned place preference or aversion.

Brain Uptake and Regional Distribution in Animal Models

There is no available information from non-clinical studies regarding the brain uptake, permeability across the blood-brain barrier, or regional distribution of this compound in animal models. Techniques such as quantitative autoradiography or in vivo pharmacokinetic studies, which are used to determine how a compound distributes within different brain regions, have not been reported for this specific molecule.

Evaluation of Antidepressant-like Effects in Non-Human Species

No preclinical evaluations of the potential antidepressant-like effects of this compound were identified. Standard animal models of depression, such as the forced swim test (FST) or tail suspension test (TST), which measure behavioral despair, have not been used to characterize the activity of this compound according to the available literature. Therefore, no data on its potential efficacy in these models can be presented.

Metabolic Pathway Characterization for 1 2 Methoxyphenethyl Piperazine and Analogs

Identification of Putative Metabolic Transformations

While specific metabolic studies on 1-(2-Methoxyphenethyl)piperazine are not extensively documented in publicly available literature, its metabolic pathway can be inferred based on the known biotransformations of structurally similar compounds, particularly those containing a methoxyphenyl group and a piperazine (B1678402) ring. The metabolism of this compound is expected to proceed through several key reactions.

One major pathway for compounds with a methoxyphenylpiperazine moiety is the cleavage of the arylpiperazine side-chain. nih.gov This would result in the formation of 1-(o-methoxyphenyl)piperazine as a significant metabolite. nih.gov Further metabolism of this compound likely involves a series of Phase I reactions. These putative transformations include:

O-Demethylation: The methoxy (B1213986) group on the phenyl ring is a likely site for O-demethylation, a common metabolic reaction, which would yield a phenolic metabolite.

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, adding a hydroxyl group to the aromatic structure. Studies on trifluoromethylphenyl)piperazine (TFMPP) have shown that aromatic hydroxylation is a primary metabolic route. capes.gov.br

Piperazine Ring Oxidation: The piperazine ring itself can be oxidized. This can lead to the formation of various products, including mono- and di-oxidized species.

N-Dealkylation: The bond between the piperazine nitrogen and the phenethyl group can be cleaved, a process known as N-dealkylation. This would release the piperazine ring and a methoxyphenethyl moiety, which would undergo further metabolism. The metabolism of the neuroleptic perazine (B1214570), a piperazine-type phenothiazine, involves N-demethylation. nih.gov

Aliphatic Hydroxylation: The ethyl side chain can be hydroxylated at either the alpha or beta position relative to the piperazine ring.

Piperazine Ring Opening: Following initial oxidation, the piperazine ring can undergo cleavage, leading to more polar, linear amine metabolites. Studies on morpholine-containing compounds, which are structurally related to piperazines, have shown susceptibility to hydroxylation and ring opening. researchgate.net

These initial Phase I metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation or sulfation, at newly formed hydroxyl groups to increase their water solubility and facilitate excretion.

Table 1: Putative Metabolic Transformations of this compound

| Transformation Type | Potential Metabolite |

|---|---|

| O-Demethylation | 1-(2-Hydroxyphenethyl)piperazine |

| Aromatic Hydroxylation | 1-(Hydroxy-2-methoxyphenethyl)piperazine |

| N-Dealkylation | Piperazine and (2-Methoxyphenyl)acetaldehyde |

| Piperazine Ring Oxidation | This compound-N-oxide |

| Aliphatic Hydroxylation | 1-(1-Hydroxy-2-(2-methoxyphenyl)ethyl)piperazine |

| Side-chain Cleavage | 1-(2-Methoxyphenyl)piperazine (B120316) |

Enzymatic Biotransformations Relevant to Piperazine Derivatives

The metabolism of piperazine derivatives is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.gov These enzymes are responsible for the oxidative biotransformations that constitute the major Phase I metabolic pathways for a vast number of drugs.

CYP3A4: This is one of the most abundant and important drug-metabolizing enzymes in humans. It is frequently involved in the metabolism of piperazine derivatives. nih.govnih.govresearchgate.net For instance, CYP3A4 plays a significant role in the 5-sulfoxidation of thioridazine (B1682328) and the N-demethylation of perazine. nih.govresearchgate.net

CYP2D6: This enzyme is also heavily implicated in the metabolism of many centrally active drugs, including those with a piperazine core. nih.govnih.govresearchgate.net It is the primary enzyme for the mono- and di-2-sulfoxidation of thioridazine. researchgate.net The metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) also involves CYP2D6. researchgate.net

CYP1A2: This isoform contributes to the metabolism of several piperazine compounds. For example, it is involved in the 5-sulfoxidation of perazine and the metabolism of BZP and TFMPP. nih.govresearchgate.net

CYP2C19: This enzyme is notably responsible for the N-demethylation of perazine. nih.gov

These enzymes catalyze a range of reactions including hydroxylation, N-dealkylation, and sulfoxidation, leading to the formation of various metabolites. The involvement of multiple CYP isoforms in the metabolism of a single piperazine derivative is common, and the relative contribution of each can have significant clinical implications, particularly concerning drug-drug interactions.

Table 2: Key Enzymatic Biotransformations for Piperazine Derivatives

| Reaction Type | Key Enzymes | Example Substrate (Derivative) |

|---|---|---|

| Aromatic Hydroxylation | CYP2D6 | Trifluoromethylphenylpiperazine (TFMPP) |

| N-Dealkylation | CYP2C19, CYP3A4, CYP1A2 | Perazine |

| Sulfoxidation | CYP2D6, CYP3A4, CYP1A2 | Thioridazine, Perazine |

| Ring Oxidation | CYP3A4, CYP2D6 | Benzylpiperazine (BZP) |

Methodologies for Metabolic Pathway Prediction and Reconstruction

Predicting the metabolic fate of a novel compound is a cornerstone of modern drug development. A variety of computational, or in silico, methods have been developed to predict and reconstruct metabolic pathways, complementing experimental approaches. These methodologies can be broadly categorized.

Knowledge-Based Approaches: These methods rely on curated databases of known metabolic reactions and pathways. By comparing a query compound to the substrates in the database, potential metabolic transformations can be identified.

Databases: Resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and MetaCyc are vast repositories of information on metabolic pathways, enzymes, and reactions. brunel.ac.ukmetacyc.org

Software Tools: Pathway Tools is a comprehensive software that can predict the metabolic pathways of an organism from its genome and the MetaCyc database. sri.com

Graph-Based Methods: These approaches represent metabolic networks as graphs, where nodes are metabolites and edges are the reactions that connect them. nih.govcambridge.org This allows for the application of graph theory to analyze the network's structure and predict pathways. nih.gov

Pathfinding Algorithms: Algorithms can search for the shortest or most likely paths between a parent compound and its potential metabolites within the metabolic graph. brunel.ac.uk

Network Reconstruction: Tools can build metabolic networks from genomic or metabolomic data, which can then be analyzed to infer pathways. wikipedia.org Graph neural networks are an emerging machine learning approach that can be applied to these metabolic graphs to predict gene essentiality and other properties. biorxiv.org

Machine Learning and In Silico Prediction Tools: These methods use algorithms trained on large datasets of known metabolic reactions to predict the metabolism of new compounds.

Prediction Tools: Software like FindPath, MAPPS, and MetaPredictor use various computational models to predict and rank possible metabolic pathways. oup.comacs.orgoup.com FindPath, for example, uses constraint-based models to identify the most efficient synthetic pathways. oup.com MetaPredictor employs deep language models to predict drug metabolites. oup.com These tools can predict sites of metabolism on a molecule and the resulting metabolite structures.

Table 3: Methodologies for Metabolic Pathway Prediction

| Methodology Category | Specific Tool/Approach | Principle |

|---|---|---|

| Knowledge-Based | KEGG, MetaCyc brunel.ac.ukmetacyc.org | Utilizes curated databases of known biochemical reactions and pathways to find matches for a query compound. |

| Pathway Tools sri.com | Predicts metabolic networks from an organism's annotated genome using a reference pathway database. | |

| Graph-Based | Pathfinding Algorithms | Represents metabolism as a network and uses graph theory to find plausible reaction sequences connecting metabolites. brunel.ac.uk |

| Graph Neural Networks biorxiv.org | Applies machine learning to graph-structured representations of metabolic networks to predict functional properties. | |

| Machine Learning | FindPath oup.com | Combines a reaction database with constraint-based models to predict and rank pathways based on metabolic efficiency. |

| MAPPS acs.org | A web-based server for metabolic network analysis, pathway prediction, and comparison using omics data. | |

| MetaPredictor oup.com | Uses deep language models and prompt engineering to predict the sites of metabolism and the structures of resulting metabolites. |

Analytical Methodologies for Characterization and Research Applications

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, the covalent bonds within 1-(2-Methoxyphenethyl)piperazine will absorb energy at specific frequencies, causing them to vibrate. The resulting spectrum shows these absorptions as bands, with their positions indicating the types of bonds present.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its key structural features: the aromatic ring, the ether linkage, the aliphatic chains, and the amine groups of the piperazine (B1678402) ring. For instance, a key C-O stretching vibration for the methoxy (B1213986) group is anticipated around 1100 cm⁻¹. The presence of both aromatic and aliphatic C-H bonds would also be clearly distinguishable.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aliphatic Chains (ethyl, piperazine) | C-H stretch | 3000 - 2850 |

| Amine (piperazine) | C-N stretch | 1250 - 1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon and hydrogen skeleton of the compound.

¹H NMR: The proton NMR spectrum for this compound would show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals information about adjacent protons. Key expected signals include those for the methoxy group protons (a singlet), the aromatic protons on the phenyl ring, and the aliphatic protons of the ethyl linker and the piperazine ring, which would likely appear as complex multiplets in the upfield region. It has been suggested that the piperazine ring protons typically appear in the δ 2.5–3.5 ppm range.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. This allows for a complete mapping of the carbon framework. The aromatic carbons would resonate in the downfield region (typically δ 110-160 ppm), while the aliphatic carbons of the methoxy, ethyl, and piperazine moieties would appear at higher field strengths. Theoretical calculations on the closely related compound 1-(2-methoxyphenyl)piperazine (B120316) show the methoxy carbon with a chemical shift value of 55.4 ppm, which is consistent with expectations. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Structural Unit | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Methoxy Group | -OCH₃ | ~3.8 (singlet) | ~55 |

| Aromatic Ring | Ar-H | ~6.8 - 7.3 (multiplets) | ~110 - 158 |

| Ethyl Linker | Ar-CH₂- | ~2.8 (triplet) | ~30-40 |

| Ethyl Linker | -CH₂-N | ~2.6 (triplet) | ~55-65 |

| Piperazine Ring | -CH₂- (adjacent to N-H) | ~2.9 (multiplet) | ~45-55 |

| Piperazine Ring | -CH₂- (adjacent to N-ethyl) | ~2.5 (multiplet) | ~50-60 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₃H₂₀N₂O), the molecular ion peak [M]⁺ would be expected at m/z 220.32.

Under electron ionization (EI), the molecule would fragment in a predictable manner. The most common fragmentation pathway for phenethylamine (B48288) derivatives is the cleavage of the bond between the alpha and beta carbons relative to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or a related benzylic cation. For piperazine-containing compounds, fragmentation of the piperazine ring itself is also a characteristic process. mdpi.comxml-journal.net

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 220 | [C₁₃H₂₀N₂O]⁺ | Molecular Ion [M]⁺ |

| 121 | [C₈H₉O]⁺ | 2-Methoxybenzyl cation from C-C cleavage |

| 99 | [C₅H₁₁N₂]⁺ | Piperazinylethyl fragment |

| 86 | [C₄H₈N₂]⁺ | Piperazine ring fragment |

| 70 | [C₃H₆N₂]⁺ | Piperazine ring fragment |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts of its synthesis. These methods are also used to quantify the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. A solution of the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases.

A reversed-phase HPLC method would be most suitable for this compound. This typically involves a nonpolar stationary phase (like C18) and a polar mobile phase. The high purity (>95%) of commercially available this compound is confirmed using HPLC, indicating the utility of this method. A typical method would use a C18 column with a gradient elution system composed of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid to improve peak shape. google.com

Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Elution | Gradient (e.g., 10% to 90% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 220 nm and 275 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly effective method for identifying and quantifying volatile and thermally stable compounds. While piperazine derivatives can be analyzed directly, they are sometimes derivatized to improve their chromatographic properties.

For this compound, a GC-MS method would involve injecting a vaporized sample onto a capillary column (e.g., a DB-5ms or similar nonpolar column). The components are separated based on their boiling points and interaction with the stationary phase before entering the mass spectrometer, which serves as the detector. scholars.directnih.gov The resulting total ion chromatogram (TIC) would show a peak for the parent compound, and the mass spectrum of that peak would be used for confirmation, as described in the Mass Spectrometry section.

Typical GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl / 95% Methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-550 |

Advanced Analytical Approaches in Piperazine Research (e.g., Thermal Analysis)

While specific thermal analysis data for this compound is not extensively documented in publicly available literature, the thermal behavior of the parent compound, piperazine, and its derivatives is a subject of significant research, particularly in the context of carbon dioxide (CO₂) capture technologies. utexas.eduresearchgate.net These studies provide a framework for understanding the potential thermal degradation pathways and analytical approaches applicable to substituted piperazines like this compound.

Thermal degradation studies of aqueous piperazine solutions are often conducted to assess the stability of these compounds under industrial process conditions, such as those found in CO₂ scrubbing. utexas.eduresearchgate.net The rate of thermal degradation is typically investigated across a range of temperatures, CO₂ loading, and piperazine concentrations. utexas.edu For instance, at temperatures between 135 to 175 °C, the thermal degradation of an 8 M piperazine solution with a specific CO₂ load was found to be first-order with an activation energy of 183.5 kJ/mol. utexas.edu

The degradation of piperazine is believed to be initiated by the nucleophilic attack of a piperazine molecule on the α-carbon of a protonated piperazine molecule, leading to ring opening. researchgate.net This initial step is influenced by the concentration of protonated piperazine species in the solution. researchgate.net

Key degradation products identified in thermal degradation studies of piperazine include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine. utexas.eduresearchgate.net These products account for a significant portion of the degraded piperazine. utexas.edu The formation of these products suggests that the degradation proceeds through SN2 substitution reactions. utexas.edu

The stability of piperazine and its derivatives has been compared to other amines, with piperazine compounds being among the more stable, allowing for higher operational temperatures in industrial applications. utexas.edu The presence of metals can also influence the degradation process. While iron and stainless steel have been found to be weak catalysts for oxidation, copper can significantly accelerate the oxidative degradation of piperazine. utexas.edu

The analytical techniques employed in these thermal degradation studies are crucial for identifying and quantifying the degradation products. These methods often involve chromatographic techniques coupled with mass spectrometry to separate and identify the various compounds formed during the process.

It is important to note that while these findings for piperazine provide a valuable reference, the specific thermal degradation profile of this compound may differ due to the presence of the 2-methoxyphenethyl substituent. This group could potentially influence the reaction mechanisms and the stability of the molecule. Therefore, dedicated thermal analysis studies on this compound would be necessary to fully characterize its thermal behavior.

| Parameter | Value (for aqueous Piperazine) | Source |

| Temperature Range of Study | 135 to 175 °C | utexas.edu |

| Reaction Order | First order in Piperazine | utexas.edu |

| Activation Energy | 183.5 kJ/mol | utexas.edu |

| Major Degradation Products | N-formylpiperazine, Ammonium, N-(2-aminoethyl)piperazine | utexas.eduresearchgate.net |

| Proposed Degradation Mechanism | SN2 substitution reactions | utexas.edu |

Analytical Methodologies for Characterization

The characterization of this compound is accomplished through various analytical techniques that elucidate its chemical structure and purity. This compound is available as an analytical reference standard, indicating its use in research and forensic applications. caymanchem.com

Chromatographic and Spectroscopic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of piperazine derivatives. researchgate.net The purity of this compound hydrochloride is often determined by HPLC, with purities of over 98% being reported. tcichemicals.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the qualitative analysis of piperazine derivatives. researchgate.netunodc.org It is frequently used in the identification of these compounds in seized materials. unodc.orgrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another key analytical tool for the detection and quantification of piperazine derivatives, particularly in biological samples and designer drugs. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of the compound. tcichemicals.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. rsc.org

Physicochemical Properties:

The physical and chemical properties of this compound and its hydrochloride salt have been documented by various suppliers.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆N₂O | sigmaaldrich.com |

| Molecular Weight | 192.26 g/mol | sigmaaldrich.com |

| Melting Point | 217-219 °C (hydrochloride salt) | sigmaaldrich.com |

| Appearance | Crystalline solid | caymanchem.com |

| Solubility (hydrochloride salt) | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) | caymanchem.com |

Research Applications

This compound is primarily utilized in scientific research and for forensic purposes. caymanchem.com Its applications stem from its classification as a piperazine, a class of compounds with a wide range of biological activities and uses in drug discovery. nih.govmdpi.com

Analytical Reference Standard: It serves as a reference material for the identification and quantification of this specific piperazine derivative in various samples. caymanchem.com This is crucial in forensic analysis, where the identification of designer drugs is a key task. unodc.orgmdpi.com

Chemical Synthesis: The hydrochloride salt of this compound may be used in chemical synthesis studies. sigmaaldrich.com The piperazine ring is a common structural motif in medicinal chemistry and is incorporated into many drug candidates to modulate their pharmacokinetic properties. mdpi.comnih.gov

The piperazine scaffold itself is considered a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds with diverse therapeutic applications, including antitumor, antibacterial, and anti-inflammatory agents. nih.gov Research into piperazine derivatives often involves modifying the core structure to explore structure-activity relationships and develop new therapeutic agents. nih.gov

Q & A

What are the optimal synthetic routes for 1-(2-Methoxyphenethyl)piperazine, and how can reaction conditions be optimized?

Basic Research Question

A multi-step synthesis starting with benzoic acid derivatives is common. Key steps include bromination, esterification, and coupling with piperazine. Reaction conditions (solvent, temperature, reagent ratios) significantly impact yields. For example, using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) improves efficiency in peptide derivatization, which can be adapted for piperazine synthesis . Optimization requires iterative testing of parameters like reaction time (e.g., 6–24 hours) and solvent polarity (e.g., DMF vs. THF) to maximize intermediate purity.

What analytical methods are recommended for structural characterization and purity assessment of this compound?

Basic Research Question

Combine spectroscopic and chromatographic techniques:

- IR and NMR : Identify functional groups (e.g., methoxy peaks at ~2830 cm⁻¹ in IR; aromatic protons at δ 6.7–7.2 ppm in ¹H NMR).

- GC-MS/HPLC : Quantify purity (>98% by GC-MS with splitless injection; retention time calibration using internal standards like p-tolylpiperazine) .

- Melting Point : Compare observed values (e.g., 42–47°C for 1-(4-Methoxyphenyl)piperazine) with literature to detect impurities .

How can researchers resolve spectral data contradictions when differentiating isomers of piperazine analogs?

Advanced Research Question

Use Raman microspectroscopy with optimized parameters: 20 mW laser power and 128–256 scans to enhance resolution. Multivariate analysis (PCA + LDA) of spectral data separates isomers (e.g., trifluoromethylphenylpiperazine isomers) by reducing dimensionality. For example, PC2 explains 99% variance in benzylpiperazine isomers, enabling objective differentiation . Cross-validate with tandem MS or 2D NMR if ambiguity persists.

What methodologies are suitable for determining dissociation constants (pKa) of this compound derivatives?

Advanced Research Question

Potentiometric titration at multiple temperatures (298–323 K) provides pKa values and thermodynamic parameters (ΔH°, ΔS°) via the van’t Hoff equation. For substituted piperazines, electron-withdrawing groups (e.g., -CF₃) lower pKa by ~0.5 units compared to methoxy substituents . Validate results using computational tools (e.g., COSMO-RS) to correlate substituent effects.

How can this compound be detected in complex biological matrices?

Basic Research Question

HPLC with pre-column derivatization is effective. Derivatize using 1-(2-methoxyphenyl)piperazine in toluene to stabilize analytes (e.g., isocyanates) and enhance UV detection at 254 nm. Use a C18 column with gradient elution (acetonitrile/0.1% TFA) and validate with spike-recovery tests (≥90% recovery in hair or plasma) .

What is the impact of methoxy and phenethyl substituents on the pharmacological activity of piperazine derivatives?

Advanced Research Question

Methoxy groups enhance serotonin receptor affinity (e.g., 5-HT₂A/2C), while phenethyl chains modulate dopamine transporter (DAT) binding. Compare analogs like TFMPP (EC₅₀ = 120 nM for 5-HT release) vs. MeOPP (lower potency) . Use radioligand binding assays (³H-paroxetine for SERT) and in vivo microdialysis to quantify neurotransmitter release.

How should thermal stability be evaluated during spectroscopic analysis of piperazine derivatives?

Basic Research Question

Assess degradation via thermogravimetric analysis (TGA) or Raman spectroscopy under increasing laser power (10–20 mW). No degradation is observed in phenylpiperazines at 20 mW, confirming stability during spectral acquisition . For bulk stability, conduct accelerated aging studies (40–60°C, 75% RH) over 4 weeks.

What strategies are recommended for evaluating thermodynamic properties of substituted piperazines?

Advanced Research Question

Combine experimental and computational approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.